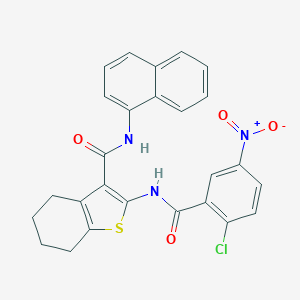![molecular formula C22H18BrN3O7 B397380 4-bromo-2-[2-({4-nitro-2,6-dimethylphenoxy}acetyl)carbohydrazonoyl]phenyl 2-furoate](/img/structure/B397380.png)
4-bromo-2-[2-({4-nitro-2,6-dimethylphenoxy}acetyl)carbohydrazonoyl]phenyl 2-furoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-2-[2-({4-nitro-2,6-dimethylphenoxy}acetyl)carbohydrazonoyl]phenyl 2-furoate is a complex organic compound characterized by its unique structure, which includes a bromine atom, a nitrophenoxy group, and a furan-2-carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-[2-({4-nitro-2,6-dimethylphenoxy}acetyl)carbohydrazonoyl]phenyl 2-furoate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Bromination: Introduction of the bromine atom into the aromatic ring.
Acylation: Formation of the acetyl group.
Hydrazone Formation: Reaction of the acetyl group with hydrazine to form the hydrazone.
Coupling Reaction: Coupling of the hydrazone with the furan-2-carboxylate moiety.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to scale up the production while maintaining quality.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-[2-({4-nitro-2,6-dimethylphenoxy}acetyl)carbohydrazonoyl]phenyl 2-furoate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of the bromine atom with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, 4-bromo-2-[2-({4-nitro-2,6-dimethylphenoxy}acetyl)carbohydrazonoyl]phenyl 2-furoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to undergo specific reactions makes it useful for labeling and tracking biological molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-bromo-2-[2-({4-nitro-2,6-dimethylphenoxy}acetyl)carbohydrazonoyl]phenyl 2-furoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-[2-({4-nitro-2,6-dimethylphenoxy}acetyl)carbohydrazonoyl]phenyl 2-furoate: shares similarities with other brominated aromatic compounds and nitrophenoxy derivatives.
Hydrazone derivatives: Compounds with similar hydrazone linkages.
Furan-2-carboxylate derivatives: Compounds containing the furan-2-carboxylate moiety.
Uniqueness
What sets this compound apart is its combination of functional groups, which confer unique reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile tool in various fields of research and industry.
Properties
Molecular Formula |
C22H18BrN3O7 |
|---|---|
Molecular Weight |
516.3g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-(2,6-dimethyl-4-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C22H18BrN3O7/c1-13-8-17(26(29)30)9-14(2)21(13)32-12-20(27)25-24-11-15-10-16(23)5-6-18(15)33-22(28)19-4-3-7-31-19/h3-11H,12H2,1-2H3,(H,25,27)/b24-11+ |
InChI Key |
ZHRAXSIHIINFTF-BHGWPJFGSA-N |
SMILES |
CC1=CC(=CC(=C1OCC(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CO3)C)[N+](=O)[O-] |
Isomeric SMILES |
CC1=CC(=CC(=C1OCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CO3)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CO3)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-chlorobenzoyl)amino]-N-(2,4-dimethylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B397297.png)
![N-{[difluoro(methyl)silyl]methyl}-N-(1-phenylethyl)acetamide](/img/structure/B397301.png)
![2-[(2,2-dimethylpropanoyl)amino]-N-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B397302.png)
![2-[(4-bromobenzoyl)amino]-N-(4-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B397305.png)
![2-[(2,2-dimethylpropanoyl)amino]-N-(3-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B397306.png)
![2-{[(4-methoxyphenyl)acetyl]amino}-N-phenyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B397307.png)
![2-(2,2-DIMETHYLPROPANAMIDO)-N-(NAPHTHALEN-1-YL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE](/img/structure/B397309.png)
![2-[(4-bromobenzoyl)amino]-N-(1-naphthyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B397311.png)
![2-[(2,2-dimethylpropanoyl)amino]-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B397313.png)
![2-[(4-bromobenzoyl)amino]-N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B397314.png)
![2-[2-(4-METHOXYPHENYL)ACETAMIDO]-N-(NAPHTHALEN-1-YL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE](/img/structure/B397316.png)
![2-[(2-bromobenzoyl)amino]-N-(1-naphthyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B397317.png)

![2-[(4-bromobenzoyl)amino]-6-methyl-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B397320.png)
